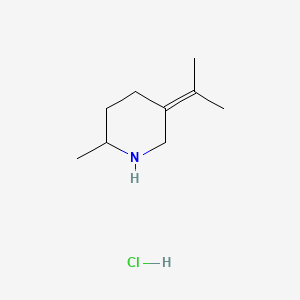
2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is a heterocyclic compound that combines a furan ring, an imidazole ring, and a quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. Typically, such compounds are synthesized in specialized laboratories using advanced organic synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The quinazoline core can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinazoline core may produce tetrahydroquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-3-yl)quinazoline: Lacks the imidazole ring.
6-(4-Methylimidazol-1-yl)quinazoline: Lacks the furan ring.
2-(Furan-3-yl)-6-(1H-imidazol-1-yl)quinazoline: Similar structure but different substitution pattern.
Uniqueness
2-(Furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline is unique due to the combination of the furan, imidazole, and quinazoline moieties, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12N4O |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-(furan-3-yl)-6-(4-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C16H12N4O/c1-11-8-20(10-18-11)14-2-3-15-13(6-14)7-17-16(19-15)12-4-5-21-9-12/h2-10H,1H3 |
Clé InChI |
YWDZMENNEFHMOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
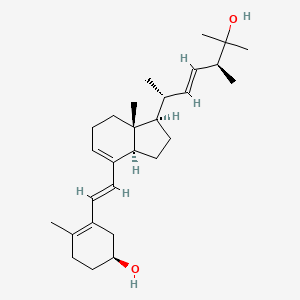
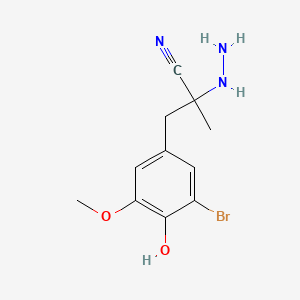
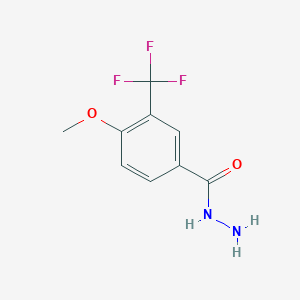
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
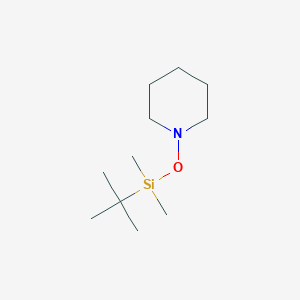
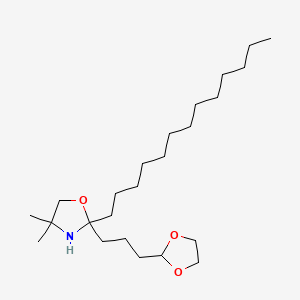

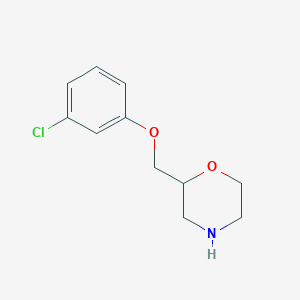


![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)
